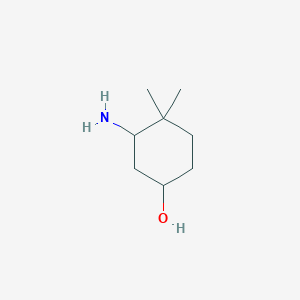

3-Amino-4,4-dimethylcyclohexan-1-ol

Description

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-amino-4,4-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-8(2)4-3-6(10)5-7(8)9/h6-7,10H,3-5,9H2,1-2H3 |

InChI Key |

FOGOMCPZDNVTHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1N)O)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4,4-Dimethylcyclohexanone

The most common method for synthesizing 3-Amino-4,4-dimethylcyclohexan-1-ol is through reductive amination of 4,4-dimethylcyclohexanone. This reaction involves the conversion of a ketone into an amine in the presence of a reducing agent.

- The starting material, 4,4-dimethylcyclohexanone, reacts with an amine source such as ammonia or methylamine.

- A reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) is used to facilitate the reduction of the intermediate imine to form the amino alcohol.

- Solvent: Methanol or ethanol

- Temperature: Typically carried out at room temperature to mild heating (20–50°C)

- pH: Controlled using acidic or neutral conditions to optimize imine formation.

- High yield and selectivity for the desired product.

- Simple reaction setup and scalability for industrial production.

- Requires careful handling of reducing agents due to their reactivity.

Grignard Reaction Followed by Amination

Another synthetic route involves the use of Grignard reagents to introduce functional groups into the cyclohexane ring before subsequent amination.

- A Grignard reagent (e.g., methylmagnesium bromide) reacts with a precursor molecule such as cyclohexanone or its derivatives.

- The resulting intermediate is subjected to amination using ammonia or an alkylamine in the presence of a catalyst.

- Solvent: Ether or tetrahydrofuran (THF)

- Temperature: Low temperatures (-10°C to room temperature) are preferred for Grignard reactions.

- Catalysts: Acidic catalysts like HCl or Lewis acids may be used to promote amination.

- Allows for precise control over functional group placement.

- Suitable for synthesizing derivatives with modified side chains.

- Requires anhydrous conditions due to the sensitivity of Grignard reagents to moisture.

- Multi-step process increases complexity.

Hydrogenation of Nitro Derivatives

This method involves the reduction of nitro precursors to form the amino alcohol.

- A nitro compound containing the desired cyclohexane structure is synthesized via nitration reactions.

- The nitro group is reduced using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

- Solvent: Ethanol or methanol

- Catalyst: Palladium on carbon (Pd/C) or Raney nickel

- Temperature and Pressure: Moderate temperatures (50–80°C) and hydrogen pressure (~30 psi).

- Produces high-purity products with minimal side reactions.

- Requires specialized equipment for handling hydrogen gas safely.

Industrial Production Techniques

In industrial settings, large-scale production optimizes reaction conditions for maximum yield and purity:

- High-purity reagents are used to minimize side products.

- Continuous flow reactors may be employed for efficient heat and mass transfer.

- Purification techniques such as recrystallization or distillation are used to isolate the final product.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Ammonia, NaBH3CN | High yield, scalable | Sensitive reducing agents |

| Grignard Reaction + Amination | Methylmagnesium bromide | Precise functionalization | Multi-step process |

| Hydrogenation of Nitro Compounds | Nitro derivatives, Pd/C | High purity products | Requires hydrogen gas |

| Industrial Production | High-purity reagents | Optimized for large-scale synthesis | Expensive equipment |

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, alkylating agents

Major Products Formed

Oxidation: 4,4-Dimethylcyclohexanone

Reduction: 4,4-Dimethylcyclohexane

Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the potential of 3-amino-4,4-dimethyl derivatives as selective activators of SHP1 (Src Homology Phosphatase 1), which plays a crucial role in regulating cellular signaling pathways related to cancer. For instance, a study reported that certain derivatives exhibited low micromolar EC50 values (1.54–2.10 μM) for SHP1 activation and demonstrated significant anti-tumor effects against leukemia and lung cancer cells with IC50 values ranging from 1.65 to 5.51 μM . This suggests that compounds based on 3-amino-4,4-dimethylcyclohexan-1-ol could be developed as novel therapeutic agents targeting cancer.

Mechanism of Action

The mechanism proposed involves binding to an allosteric pocket of SHP1, stabilizing its active conformation, which subsequently leads to the inactivation of STAT3—a transcription factor associated with tumor proliferation . This mechanism is consistent with structure–activity relationship (SAR) data that indicate the importance of the amino group in enhancing biological activity.

Synthesis and Structural Modifications

Chemical Synthesis

The synthesis of this compound derivatives often involves modifying the cyclohexane ring to introduce various functional groups that enhance solubility and biological activity. For example, reductive amination techniques are commonly employed to attach amino groups at specific positions on the cyclohexane framework .

Data Table: Synthesis Pathways

| Compound | Synthesis Method | Key Features |

|---|---|---|

| 5az-ba | Reductive amination | Low micromolar EC50 for SHP1 activation |

| 5aa | Esterification & oxidation | Enhanced solubility and activity |

| 5al-am | N-alkylation & deprotection | Increased potency against cancer cells |

Pharmaceutical Applications

Analgesic Properties

Patents have documented the use of compounds derived from this compound as pharmaceutical active ingredients with analgesic properties. These compounds are noted for being toxicologically harmless and suitable for various forms of drug delivery (oral, intravenous, etc.) .

Formulations

The formulations can include tablets, injections, or topical applications, depending on the target condition and desired pharmacokinetics . The versatility in formulation supports its potential as a pain management solution.

Biological Evaluation

In Vitro Studies

Biological evaluations have been conducted to assess the efficacy of this compound derivatives in inhibiting specific enzymes or pathways associated with diseases such as cancer and inflammation. For instance, certain derivatives were shown to activate SHP1 selectively while inhibiting other closely related phosphatases like SHP2 .

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

- Structural Differences: This heterocyclic compound lacks the cyclohexanol backbone but shares amino and dimethyl substituents. Its pyrazolopyridine core enables diverse reactivity in heterocyclic synthesis .

- Functional Contrast: While 3-amino-4,4-dimethylcyclohexan-1-ol is a flexible alicyclic amine-alcohol, the pyrazolopyridine derivative is planar and aromatic, favoring interactions with π-stacking targets (e.g., kinases).

(b) 1-Amino-4,4-dimethylhexan-2-ol (CAS 1021735-89-6)

- Structural Similarities: Both compounds are amino alcohols with dimethyl branching. However, 1-amino-4,4-dimethylhexan-2-ol has a linear hexanol chain, whereas the cyclohexanol derivative features a rigid six-membered ring.

- Physicochemical Properties: The cyclohexanol structure likely enhances steric hindrance and reduces solubility compared to the linear analog .

(c) 3-Amino-4,4-dimethyl Lithocholic Acid Derivatives

- Key Divergence: Lithocholic acid derivatives (e.g., 5az-ba) incorporate a steroidal framework, enabling selective binding to SHP1’s allosteric pocket. In contrast, the cyclohexanol-based compound lacks the fused-ring system critical for SHP1 activation .

Biological Activity

3-Amino-4,4-dimethylcyclohexan-1-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexanol structure with an amino group at the 3-position and two methyl groups at the 4-position. This unique configuration contributes to its biological activity, particularly in modulating enzyme functions and cellular signaling pathways.

1. SHP1 Activation

Recent studies have highlighted the role of 3-amino derivatives in activating Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). SHP1 plays a crucial role in regulating various signaling pathways implicated in cancer progression. For instance, a derivative of 3-amino-4,4-dimethyl lithocholic acid was shown to activate SHP1 with an EC50 value ranging from 1.54 to 2.10 μM, leading to significant anti-tumor effects against leukemia and lung cancer cells (IC50 values between 1.65 and 5.51 μM) .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. SHP1 activation leads to the suppression of nuclear factor kappa-B (NF-κB) signaling, which is pivotal in inflammatory responses . This suggests a therapeutic potential for treating inflammation-mediated diseases.

Table 1: Summary of Biological Activities

Case Study: Anti-Tumor Activity

In a study evaluating various compounds for their anti-tumor efficacy, derivatives of this compound were assessed for their ability to induce apoptosis in cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through mechanisms involving SHP1 activation and subsequent inhibition of STAT3 signaling pathways .

Table 2: IC50 Values for Selected Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5az | RS4;11 | 1.65 ± 0.05 |

| NB4 | 2.04 ± 0.11 | |

| NCI-H1299 | 2.48 ± 0.20 | |

| 5ba | RS4;11 | 4.00 ± 0.22 |

| NB4 | 3.74 ± 0.39 | |

| NCI-H1299 | 5.51 ± 0.23 |

These findings reveal that modifications to the basic structure can lead to variations in biological efficacy, highlighting the importance of structure-activity relationships (SAR) in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.